

physicochemical properties of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

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Introduction: The Significance of Pyrazoles and Physicochemical Profiling

Pyrazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention from the scientific community. Their versatile chemical nature has led to the development of numerous compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The successful trajectory of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Properties such as molecular weight, lipophilicity, solubility, and ionization state (pKa) are critical determinants of a compound's bioavailability and overall druglikeness.[6]

This guide provides a dual approach to understanding **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**: first, through in silico prediction to establish a baseline profile, and second, by detailing the essential experimental workflows required for accurate, real-world characterization.

Molecular Structure and In Silico Druglikeness Assessment

The initial step in evaluating a potential drug candidate involves a computational assessment of its core properties. This allows for an early prediction of its behavior and its adherence to

established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[7][8][9]

Chemical Structure:

A simplified representation of **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**.

Predicted Physicochemical Properties

Using standard computational algorithms, we can estimate the key molecular descriptors for **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**. These values provide a theoretical foundation for subsequent experimental validation.

Property	Predicted Value	Lipinski's Rule of Five Guideline	Compliance
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	N/A	N/A
Molecular Weight	216.24 g/mol	< 500 Da[5][8]	Yes
Hydrogen Bond Donors	1 (from pyrazole N-H)	≤ 5[5][8]	Yes
Hydrogen Bond Acceptors	4 (2x Oxygen, 2x Nitrogen)	≤ 10[5][8]	Yes
Calculated LogP (cLogP)	2.1 - 2.5	≤ 5[5][8]	Yes
Topological Polar Surface Area (TPSA)	61.9 Å ²	< 140 Å ²	Yes

Interpretation of In Silico Analysis

The analysis indicates that **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde** fully complies with Lipinski's Rule of Five.[5][9] Its moderate molecular weight and cLogP value suggest a favorable balance between solubility and membrane permeability, which are crucial for oral absorption.[7][10] The low count of hydrogen bond donors and acceptors further supports its potential as an orally active drug candidate. This strong theoretical profile makes the compound a compelling candidate for progression to experimental characterization.

Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial screening, empirical data is the gold standard in drug development. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**.

Synthesis Overview: The Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12][13] This reaction typically involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14]



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Caption: Generalized Vilsmeier-Haack synthesis workflow.

Melting Point (MP) Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.

Protocol: Capillary Method This method is the standard technique described in most pharmacopeias.[15]

- **Sample Preparation:** Ensure the synthesized compound is completely dry and finely powdered. A mortar and pestle can be used for grinding.[15]

- Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a compact column approximately 2-3 mm high.[16]
- Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.[17][18]
- Rapid Preliminary Run: Conduct a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.[15]
- Accurate Determination: Using a fresh sample, set the starting temperature to at least 5 °C below the approximate MP found in the preliminary run. Heat at a slow, controlled rate (1-2 °C/min) near the melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the compound's melting point. For reference, the related compound 3-phenyl-1H-pyrazole-4-carbaldehyde has a reported melting point of 142-147 °C.

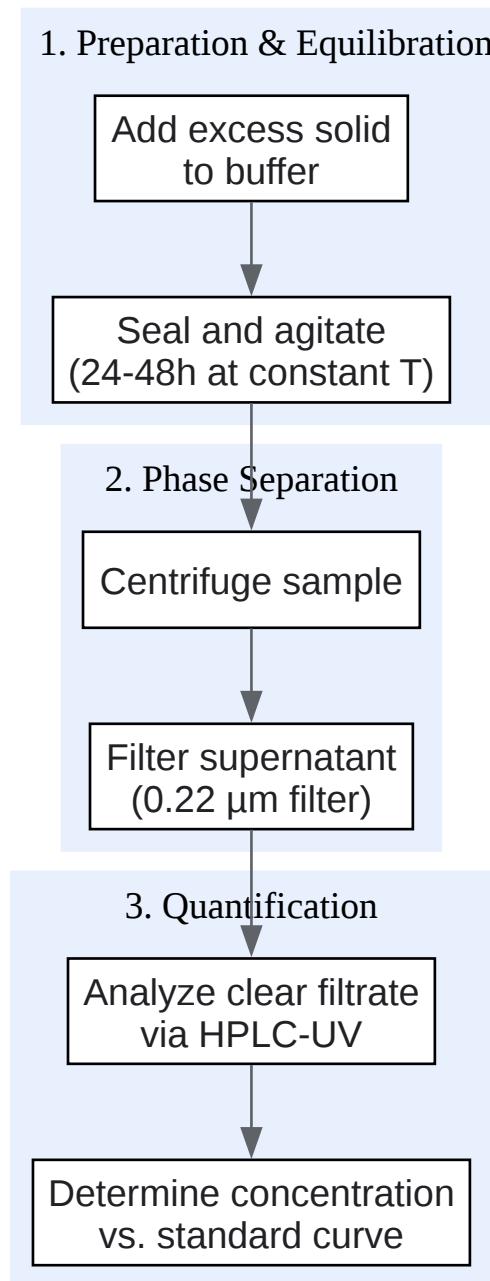
Aqueous Solubility Determination

Causality: Solubility is a critical factor influencing a drug's bioavailability.[19][20] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, limiting the efficacy of an orally administered drug. Both thermodynamic and kinetic solubility are important; thermodynamic solubility represents the true equilibrium state, which is crucial for formulation development.[21]

Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is considered the benchmark for determining equilibrium solubility.[22]

- Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
- Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[22]

- Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 μm PVDF) is recommended to avoid underestimation due to adsorption or overestimation from fine particulates.[19]
- Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is expressed as the measured concentration (e.g., in $\mu\text{g/mL}$ or μM).



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Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Causality: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a master parameter in drug design.[10] It influences solubility, permeability, plasma protein binding, and metabolism. LogP refers to the partition coefficient of the neutral

species, while LogD accounts for both neutral and ionized species at a specific pH, making it more physiologically relevant for ionizable compounds.[6]

Protocol: Shake-Flask Octanol-Water Partitioning

- System Preparation: Prepare a biphasic system using n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol), typically at pH 7.4.
- Compound Addition: Add a known amount of the compound to the system.
- Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.
- Quantification: Carefully sample each layer and determine the compound's concentration in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
- Calculation:
 - $\text{LogD at pH 7.4} = \log_{10} \left(\frac{\text{Concentration in Octanol}}{\text{Concentration in Aqueous}} \right)$

Acid Dissociation Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pyrazole ring contains a weakly acidic N-H proton and a weakly basic nitrogen atom, making pKa determination crucial.[23] The ionization state of a drug affects its solubility, absorption, and ability to interact with its biological target.

Protocol: Potentiometric Titration

- Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
- Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the resulting titration curve using appropriate software.

Spectroscopic and Structural Characterization

Final confirmation of the compound's identity and structure requires spectroscopic analysis.

Based on analogous structures reported in the literature, the following spectral features are anticipated.

- ^1H NMR: Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both the ethoxyphenyl and pyrazole rings, the quartet and triplet of the ethoxy group, and a broad singlet for the pyrazole N-H.[11]
- ^{13}C NMR: Resonances for the aldehyde carbonyl carbon (~183-185 ppm), aromatic carbons, and the carbons of the ethoxy group.[11]
- IR Spectroscopy: Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, a strong C=O stretch from the aldehyde (~1660-1680 cm^{-1}), and C-O stretches from the ether group.[11][24]
- High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the molecular formula $\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2$.[11]

Conclusion

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde presents a promising profile for drug discovery based on in silico analysis, demonstrating full compliance with Lipinski's Rule of Five. This technical guide provides the necessary framework for its synthesis and, more critically, the robust, validated experimental protocols required to accurately determine its fundamental physicochemical properties. The methodologies outlined for melting point, solubility, lipophilicity, and pKa determination are essential for building a comprehensive data package. This empirical data will validate the computational predictions and provide the critical insights needed to guide formulation strategies, predict in vivo behavior, and confidently advance this compound through the drug development pipeline.

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